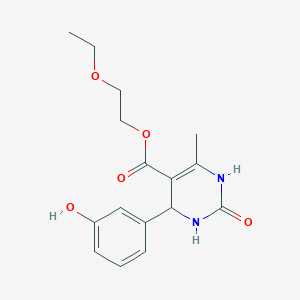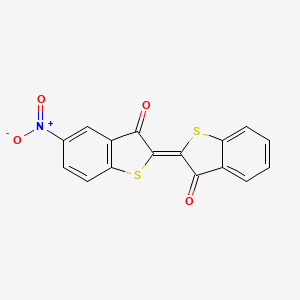amine](/img/structure/B4947652.png)
[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl](3-morpholin-4-ylpropyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Ethoxy-2,4-dimethylphenyl)sulfonylamine is a complex organic compound that features a sulfonyl group attached to a phenyl ring, which is further substituted with ethoxy and dimethyl groups The compound also contains a morpholine ring linked through a propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethoxy-2,4-dimethylphenyl)sulfonylamine typically involves multiple steps:
Formation of the Phenyl Sulfonyl Intermediate: The initial step involves the sulfonylation of 5-ethoxy-2,4-dimethylphenyl using sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of the Morpholine Ring: The intermediate is then reacted with 3-morpholin-4-ylpropylamine under controlled conditions to form the final product. This step may require a catalyst or specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Ethoxy-2,4-dimethylphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
(5-Ethoxy-2,4-dimethylphenyl)sulfonylamine has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in various diseases.
Material Science: It can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Biological Studies: The compound can serve as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme kinetics.
Wirkmechanismus
The mechanism of action of (5-Ethoxy-2,4-dimethylphenyl)sulfonylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the morpholine ring can enhance solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Ethoxy-2,5-dimethylphenyl)sulfonylamine
- (5-Methoxy-2,4-dimethylphenyl)sulfonylamine
- (5-Ethoxy-2,4-dimethylphenyl)sulfonylamine
Uniqueness
(5-Ethoxy-2,4-dimethylphenyl)sulfonylamine is unique due to the specific positioning of the ethoxy and dimethyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of the morpholine ring also distinguishes it from similar compounds, potentially offering different pharmacokinetic and pharmacodynamic properties.
Eigenschaften
IUPAC Name |
5-ethoxy-2,4-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4S/c1-4-23-16-13-17(15(3)12-14(16)2)24(20,21)18-6-5-7-19-8-10-22-11-9-19/h12-13,18H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSSYNWNFQLXCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(allylthio)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4947580.png)
![2-(4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B4947585.png)
![methyl 4-{[({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]carbonyl}benzoate](/img/structure/B4947590.png)
![2-[3-(4-nitrophenyl)sulfanylphenyl]-N-[4-(4-nitrophenyl)sulfanylphenyl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B4947602.png)
![4-methoxy-N-({1-[3-(methylthio)propanoyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B4947604.png)
![Propan-2-yl 2-{[(4-fluorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4947607.png)
![5-(4-bromophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4947620.png)
![1-(4-chlorophenyl)-2-[2-imino-5-(3-nitrobenzyl)-1,3-thiazol-3(2H)-yl]ethanone hydrochloride](/img/structure/B4947637.png)
![(5E)-2-amino-5-[(3-iodophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B4947644.png)
![4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B4947646.png)


![potassium;N-[2-hydroxy-3-(4-methyl-2-nitrophenoxy)propyl]-N-methylsulfamate](/img/structure/B4947674.png)
![(3,4,5-trimethoxyphenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B4947683.png)
